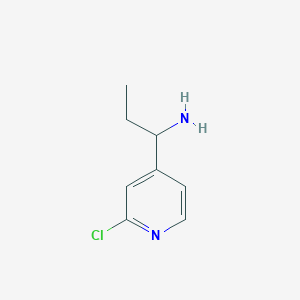

1-(2-Chloro-pyridin-4-yl)-propylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Chloro-pyridin-4-yl)-propylamine is a substituted pyridine derivative featuring a propylamine side chain at the 4-position of the pyridine ring and a chlorine substituent at the 2-position. This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. Its synthesis typically involves nucleophilic substitution or coupling reactions, as evidenced by the formation of related pyridine and pyrimidine derivatives through alkoxylation or alkylation pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-pyridin-4-yl)-propylamine typically involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sodium borohydride to facilitate the reduction process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-pyridin-4-yl)-propylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the chloro group to other functional groups.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted pyridines with various functional groups.

Scientific Research Applications

The compound 1-(2-Chloro-pyridin-4-yl)-propylamine has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, particularly in medicinal chemistry, where it shows promise as a therapeutic agent.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C8H10ClN

- Molecular Weight : 171.63 g/mol

The compound features a pyridine ring substituted with a chlorine atom and an amine group, which are critical for its biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent in various diseases. Its structural similarity to other biologically active compounds suggests possible applications in:

- Antimicrobial Agents : Research indicates that chlorine-substituted pyridines can exhibit antimicrobial properties, potentially making this compound useful against bacterial infections .

- Cancer Research : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression, such as lysyl oxidase-like 2 (LOXL2), which is implicated in extracellular matrix remodeling associated with metastasis.

Neuropharmacology

The compound's interaction with neurotransmitter systems positions it as a candidate for developing treatments for central nervous system disorders. It has been suggested that derivatives of pyridine compounds can act as allosteric modulators of G protein-coupled receptors (GPCRs), which are critical targets in neuropharmacology .

Antichlamydial Activity

Recent studies have explored the structural modifications of pyridine-based compounds to enhance their efficacy against Chlamydia trachomatis, the causative agent of chlamydial infections. Some analogs have shown selective activity against this pathogen without affecting host cell viability, indicating that this compound could be further evaluated for similar applications .

Case Study 1: Anticancer Properties

A study involving the administration of LOXL2 inhibitors similar to this compound demonstrated significant reductions in tumor size in cervical cancer models. The compound was administered intraperitoneally at a dosage of 10 mg/kg every two days, leading to notable decreases in tumor weight over three weeks.

Case Study 2: Inhibition of Bacterial Growth

In vitro assays have shown that compounds related to this compound can inhibit the growth of various bacterial strains, suggesting its potential utility as an antibiotic agent. Further investigations are needed to determine the specific mechanisms of action and efficacy compared to existing antibiotics .

Data Summary

| Application Area | Potential Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | Exhibits activity against bacterial infections. |

| Cancer Research | LOXL2 Inhibition | Reduces tumor size in cervical cancer models. |

| Neuropharmacology | GPCR Modulation | Potential for treating CNS disorders. |

| Infectious Diseases | Antichlamydial | Selective activity against Chlamydia trachomatis. |

Mechanism of Action

The mechanism of action of 1-(2-Chloro-pyridin-4-yl)-propylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs include compounds with variations in the heterocyclic ring (pyridine vs. pyrimidine), substituent positions, and amine chain lengths. Selected examples are compared below:

Notes:

- Propylamine derivatives generally demonstrate higher polarity than butylamine analogs, influencing solubility and pharmacokinetic profiles .

Key Findings :

- Propylamine-based reactions often achieve higher yields (e.g., 65% for compound 8 ) compared to ethylamine analogs due to improved nucleophilicity and steric compatibility .

- Butylamine derivatives (e.g., compound 35 ) may require modified conditions, such as extended reaction times, to compensate for reduced reactivity .

Anticancer Activity

Propylamine linkers enhance inhibitory effects against RAF isoforms compared to ethylamine analogs:

| Compound | IC50 (µM) | Substituent Effects | Reference |

|---|---|---|---|

| Propylamine derivative | 0.96 | Electron-withdrawing groups (Cl, CF3) | |

| Ethylamine derivative | 2.14 | Bulky groups (bromo, naphthyl) reduce activity |

SAR Insights :

- Propylamine's optimal chain length balances flexibility and target engagement, while chloro substituents enhance binding through hydrophobic interactions .

- Branched amines (e.g., isopropylamine) show thermal stability advantages in extraterrestrial analogs but are less explored in pharmacological contexts .

Protein Folding and Chemical Chaperoning

Propylamine exhibits concentration-dependent folding effects on acidic proteins, but it is less potent than natural polyamines:

| Agent | Folding Midpoint (M) | Mechanism | Reference |

|---|---|---|---|

| Propylamine | ~0.4 | Charge masking, excluded volume | |

| Spermine (tetra-amine) | ~0.05 | Multi-site electrostatic interactions |

Implications : Propylamine's chaperone activity requires higher concentrations, limiting its utility compared to polyamines in biochemical applications .

Pharmacological and Metabolic Profiles

Biological Activity

1-(2-Chloro-pyridin-4-yl)-propylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chlorine atom and a propylamine side chain. This specific arrangement enhances its reactivity and biological interactions, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that compounds with similar structures can act as modulators of neurotransmitter systems, particularly the nicotinic acetylcholine receptors (nAChRs) and GABA receptors, which are crucial for neurological function.

Structure-Activity Relationship (SAR)

The SAR studies on related pyridine derivatives have shown that modifications in the side chains can significantly influence biological activity. For instance, increasing the size of alkyl groups on the amine can enhance receptor binding affinity and potency.

| Compound | R Group | EC50 (µM) | Max Modulation (%) |

|---|---|---|---|

| 1a | H | 2.5 | 500 |

| 1b | Me | 1.9 | 600 |

| 1c | Et | 0.14 | 600 |

This table illustrates the relationship between structural modifications and their impact on biological activity, emphasizing the importance of the propyl group in enhancing receptor interaction.

Biological Evaluations

Recent studies have highlighted the compound's potential in treating infections caused by Chlamydia trachomatis. In vitro evaluations demonstrated that derivatives of this compound exhibited selective antibacterial activity against C. trachomatis, without affecting host cell viability. These findings suggest that such compounds could lead to the development of new antibiotics targeting chlamydial infections .

Additionally, some derivatives have shown low toxicity towards mammalian cells while maintaining stability in physiological conditions, indicating their potential as therapeutic agents .

Case Studies

Case Study 1: Antichlamydial Activity

In a study focusing on antichlamydial agents, several pyridine-based compounds were synthesized and evaluated for their ability to inhibit C. trachomatis. The results indicated that certain analogs of this compound effectively reduced bacterial inclusion size and number in infected cells, demonstrating promising selectivity for this pathogen .

Case Study 2: Neuropharmacological Effects

Another investigation assessed the effects of pyridine derivatives on nAChRs and GABA receptors. The results showed that these compounds could modulate receptor activity, providing insights into their potential use in treating neurodegenerative diseases where cholinergic signaling is impaired .

Properties

Molecular Formula |

C8H11ClN2 |

|---|---|

Molecular Weight |

170.64 g/mol |

IUPAC Name |

1-(2-chloropyridin-4-yl)propan-1-amine |

InChI |

InChI=1S/C8H11ClN2/c1-2-7(10)6-3-4-11-8(9)5-6/h3-5,7H,2,10H2,1H3 |

InChI Key |

NAEAXIYCMLCDSF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC(=NC=C1)Cl)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.